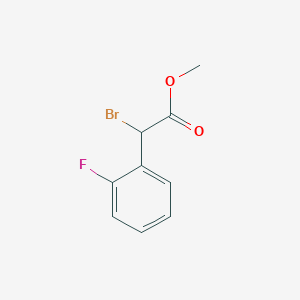

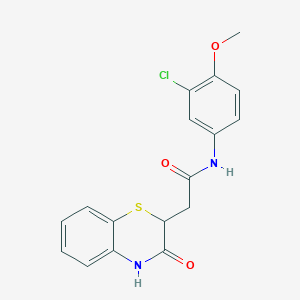

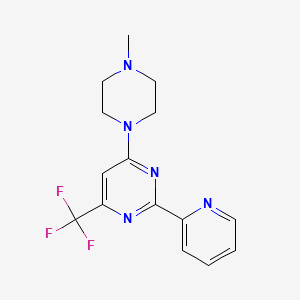

![molecular formula C10H16ClN3O B2557524 N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride CAS No. 1176417-15-4](/img/structure/B2557524.png)

N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride” is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . This compound is part of the pyrrolopyrazine derivatives which have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Aslanoglu and coworkers reported a novel method for the preparation of “N-substituted dipyrrolo [1,2- a: 2´,1´-c] pyrazine” analogs .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C10H15N3O.ClH/c1-7-8-3-4-9 (10 (14)11-2)13 (8)6-5-12-7;/h3-4,7,12H,5-6H2,1-2H3, (H,11,14);1H . Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 390.0° C at 760 mmHg, a density of 1.3 g/cm 3, and a refractive index of n 20D 1.63 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Synthesis of Novel Pyrrolo[1,2-a]pyrazine Derivatives A study described the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives, using ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate as a key starting material. These compounds were synthesized through the reaction with N-alkylpyrrole and hydrazine hydrate, demonstrating the compound's utility in generating new chemical entities with potential biological activities (Voievudskyi et al., 2016).

Regioselectivity and Biological Activities Research has explored the regioselectivity of 1,3-dipolar cycloadditions to synthesize various derivatives, including pyrrolo[3,4-d]isoxazole-4,6-diones and pyrazolo[1,5-a]pyrimidines, with some demonstrating antimicrobial and anti-inflammatory activities. This highlights the chemical versatility and potential for discovering novel therapeutics based on the pyrazine moiety (Zaki et al., 2016).

Potential Biological Applications

Anticancer Activity Synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant anticancer activities, indicating the potential of pyrazine derivatives in oncological research. Such studies are crucial for identifying new therapeutic agents against various cancer types (Abdellatif et al., 2014).

Acetylcholinesterase Inhibitor Activity A series of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines were evaluated for their acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment. This demonstrates the compound's application in neurodegenerative disease research (Elumalai et al., 2014).

Direcciones Futuras

The future directions of “N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride” research could involve further exploration of its biological activities and action mechanisms . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various studies will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-7-8-3-4-9(10(14)11-2)13(8)6-5-12-7;/h3-4,7,12H,5-6H2,1-2H3,(H,11,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRISGATTBGOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=C(N2CCN1)C(=O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea](/img/structure/B2557441.png)

![(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557443.png)

![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)

![N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557454.png)

![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)